N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Description
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a synthetic acetamide derivative featuring a partially hydrogenated quinoline core substituted with fluorine atoms at positions 6 and 5. The cyanomethyl group attached to the acetamide nitrogen distinguishes it from simpler agrochemical or pharmaceutical acetamides.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c14-10-6-9-2-1-5-18(12(9)7-11(10)15)8-13(19)17-4-3-16/h6-7H,1-2,4-5,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWSKZFLRNJQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2N(C1)CC(=O)NCC#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Difluoro Substituents: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyanomethyl Group: The cyanomethyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with the tetrahydroquinoline derivative.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Cyanomethylating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
DNA/RNA Interaction: Interacting with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Core Heterocycle Differences: The target compound’s tetrahydroquinoline (THQ) core is partially saturated, enhancing conformational flexibility compared to fully aromatic analogs like WH7 (phenoxyacetamide) or 4a (quinoxaline-acetamide). This may improve membrane permeability but reduce binding specificity .
Cyanomethyl vs. Chloro/Thio Groups: The cyanomethyl group introduces a reactive nitrile moiety, which may interact with cysteine residues in target enzymes (e.g., acetolactate synthase in plants), similar to chloroacetamide herbicides like alachlor. However, the cyanomethyl group’s smaller size and higher polarity could alter binding kinetics . In contrast, 4a () contains a pyrimidinylthio group, which may enhance metal-chelating properties or redox activity, contributing to its antimicrobial efficacy .
Biological Activity: WH7 and related auxin agonists () rely on phenoxy groups to mimic natural auxins (e.g., IAA), whereas the THQ core in the target compound may target unrelated pathways, such as kinase inhibition or cytochrome P450 interactions . Alachlor () inhibits very-long-chain fatty acid synthesis in weeds, a mechanism less likely for the target compound due to its bulky THQ core .
Synthetic Feasibility: The synthesis of THQ derivatives typically involves hydrogenation of quinoline precursors, while 4a () is synthesized via thiouracil coupling, reflecting divergent synthetic complexity and scalability .
Physicochemical and Toxicological Considerations
- Toxicity: Fluorinated compounds often exhibit delayed metabolic clearance, while cyanomethyl groups may pose electrophilic toxicity risks (e.g., glutathione depletion). This contrasts with the untested profile of 2-cyano-N-[(methylamino)carbonyl]acetamide () .
Biological Activity
N-(cyanomethyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This molecular structure includes a tetrahydroquinoline core with two fluorine substituents and a cyanomethyl group, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of MALT1 : Some tetrahydroquinoline derivatives have been identified as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a role in immune responses and has implications in certain cancers .
- P2X7 Receptor Antagonism : Other related compounds have shown antagonistic activity against the P2X7 receptor, which is involved in inflammatory processes and pain signaling .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. Specific IC50 values were reported for different cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 10.8 |
These results indicate a promising cytotoxic effect against several cancer types.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. In animal models of inflammation:
- Reduction of Cytokines : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study 1 : A study on a tetrahydroquinoline derivative showed significant tumor regression in a xenograft model when administered at doses correlating with those used in preliminary human trials.
- Case Study 2 : A clinical trial involving patients with chronic inflammation indicated that administration of related compounds led to marked improvements in symptoms and reduced reliance on corticosteroids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
